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Compound Name: 5-Methyl-3-oxohexanenitrile

CAS No.: 64373-43-9

Cat. No.: B1274202

Get Quote

An In-Depth Technical Guide to 5-Methyl-3-oxohexanenitrile: Structure, Synthesis, and

Application

Abstract
5-Methyl-3-oxohexanenitrile is a functionalized aliphatic nitrile belonging to the β-ketonitrile

class of molecules. These compounds are of significant interest to the scientific community,

particularly in the fields of medicinal chemistry and drug development, due to their utility as

versatile synthetic intermediates.[1] This guide provides a comprehensive technical overview of

5-methyl-3-oxohexanenitrile, detailing its molecular structure, physicochemical properties,

and spectroscopic signature. We present a robust, field-proven protocol for its synthesis via a

base-catalyzed Michael addition, explaining the causal factors behind each step to ensure

reproducibility. Furthermore, this document explores the molecule's key chemical reactivity,

focusing on the principles of keto-enol tautomerism, and discusses its application as a

precursor for synthesizing valuable heterocyclic scaffolds for the pharmaceutical industry.[2][3]

This guide is intended for researchers, chemists, and drug development professionals seeking

a thorough understanding of this valuable building block.
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Introduction: The Strategic Value of β-Ketonitriles in
Synthesis
β-Ketonitriles are characterized by a nitrile group and a ketone separated by a methylene

group. This arrangement confers a unique reactivity profile, making them powerful precursors

in organic synthesis. The carbon atom positioned between the two electron-withdrawing groups

(the α-carbon) is notably acidic, facilitating the formation of a stabilized enolate. This reactivity

is harnessed in a multitude of carbon-carbon bond-forming reactions.

In the context of drug discovery, β-ketonitriles serve as foundational synthons for a wide array

of biologically active heterocycles.[1] Research has demonstrated their role as starting

materials for compounds with potential therapeutic applications, including anticancer, anti-

inflammatory, and antimalarial agents.[1] Their ability to participate in cyclization and

condensation reactions makes them indispensable for building molecular complexity and

accessing novel chemical matter.[2][4] 5-Methyl-3-oxohexanenitrile, with its specific

substitution pattern, offers a unique lipophilic building block for this molecular construction.

Molecular Structure and Physicochemical
Properties
The fundamental identity of 5-Methyl-3-oxohexanenitrile is defined by its unique arrangement

of seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom.[5]

Caption: 2D Structure of 5-Methyl-3-oxohexanenitrile.

The molecule features an isobutyl group attached to a β-ketonitrile backbone. This structure

dictates its physical and chemical behavior, including its solubility, reactivity, and spectroscopic

properties. Key identifying information is summarized in the table below.
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Property Value Source(s)

IUPAC Name 5-methyl-3-oxohexanenitrile [5]

CAS Number 64373-43-9 [5][6]

Molecular Formula C₇H₁₁NO [5][6]

Molecular Weight 125.17 g/mol [5][6]

SMILES CC(C)CC(=O)CC#N [5][6][7]

Appearance
Colorless to pale yellow liquid

(predicted)

Spectroscopic Characterization
Structural elucidation and purity assessment rely on a combination of spectroscopic

techniques. While a publicly available, peer-reviewed NMR spectrum for this specific molecule

is not readily found, its structure allows for a robust prediction of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
The predicted ¹H and ¹³C NMR spectra in a standard solvent like CDCl₃ are crucial for

structural verification. The chemical shifts are influenced by the electron-withdrawing nature of

the adjacent ketone and nitrile functional groups.

¹H NMR
Prediction

Multiplicity Integration
Chemical Shift
(ppm)

Assignment

H-1, H-1' Doublet 6H ~0.95 (CH₃)₂CH-

H-2 Multiplet 1H ~2.15 (CH₃)₂CH-

H-3, H-3' Doublet 2H ~2.50 -CH-CH₂-C=O

H-5, H-5' Singlet 2H ~2.75 O=C-CH₂-CN
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¹³C NMR Prediction Chemical Shift (ppm) Assignment

C-1 ~22.5 (CH₃)₂CH-

C-2 ~24.5 (CH₃)₂CH-

C-3 ~52.0 -CH-CH₂-C=O

C-4 ~205.0 -C=O

C-5 ~29.0 O=C-CH₂-CN

C-6 ~117.0 -C≡N

Note: Predicted chemical shifts are estimates based on standard functional group values and

may vary based on solvent and experimental conditions.[8]

Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups. A vapor-phase IR

spectrum is noted as available in the SpectraBase database.[5] The expected characteristic

absorption bands are:

~2250 cm⁻¹: A sharp, medium-intensity peak corresponding to the C≡N (nitrile) stretch.

~1715 cm⁻¹: A strong, sharp peak corresponding to the C=O (ketone) stretch.

2870-2960 cm⁻¹: Peaks corresponding to C-H stretching of the aliphatic portions of the

molecule.

Mass Spectrometry (MS)
GC-MS data is available, which is invaluable for confirming the molecular weight.[5] The

electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺)

at m/z = 125. Subsequent fragmentation patterns would likely involve the loss of the isobutyl

group and other characteristic cleavages around the carbonyl function.

Synthesis Protocol: Base-Catalyzed Michael
Addition
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5-Methyl-3-oxohexanenitrile can be reliably synthesized through a Michael addition reaction.

This conjugate addition involves the reaction of an enolate, generated from methyl isobutyl

ketone (4-methyl-2-pentanone), with acrylonitrile as the Michael acceptor.[3][9] A strong base is

employed as a catalyst to facilitate the formation of the nucleophilic enolate.[3]

Methyl Isobutyl Ketone

+

Acrylonitrile

Strong Base (e.g., NaOH in MeOH)
→ Catalyst

 Reflux
5-Methyl-3-oxohexanenitrile

Click to download full resolution via product page

Caption: Synthesis of 5-Methyl-3-oxohexanenitrile via Michael Addition.

Experimental Workflow
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1. Reagent Charging

2. Catalytic Reaction
(Heat to Reflux, ~80°C)

 Add Ketone,
 Nitrile, & Base

3. Cooling & Quenching
(Neutralize Catalyst)

4. Liquid-Liquid Extraction

 Add Water & 
 Organic Solvent

5. Drying Organic Phase
(e.g., Na₂SO₄)

6. Solvent Removal
(Rotary Evaporation)

7. Purification
(Vacuum Distillation)

Pure Product

Click to download full resolution via product page

Caption: Workflow for the Synthesis and Purification of 5-Methyl-3-oxohexanenitrile.
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Step-by-Step Methodology
This protocol is adapted from established procedures for the synthesis of related 5-oxohexane

nitriles.[3][10]

Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a

thermometer. The reaction should be performed in a well-ventilated fume hood.

Reagent Charging: To the flask, add methyl isobutyl ketone (4-methyl-2-pentanone) as the

solvent and reactant. Subsequently, add acrylonitrile. Causality: Using an excess of the

ketone ensures that the acrylonitrile is the limiting reagent and drives the reaction to

completion.

Catalyst Addition: With stirring, add a catalytic amount of a strong base, such as a 15 wt. %

solution of sodium hydroxide in methanol. Causality: The strong base is essential to

deprotonate the α-carbon of the ketone, generating the nucleophilic enolate ion required to

initiate the conjugate addition.[3]

Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain this temperature

for 1.5 to 2 hours. Monitor the reaction progress by TLC or GC analysis.

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature.

Carefully neutralize the basic catalyst with a dilute acid (e.g., 1M HCl) until the solution is

neutral (pH ~7).

Workup - Extraction: Transfer the mixture to a separatory funnel. Add deionized water and an

immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Shake vigorously and allow

the layers to separate. Collect the organic layer. Extract the aqueous layer two more times

with the organic solvent.

Drying and Concentration: Combine the organic extracts and dry them over an anhydrous

drying agent like sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent

under reduced pressure using a rotary evaporator.

Purification: The resulting crude oil can be purified by vacuum distillation to yield the pure 5-
Methyl-3-oxohexanenitrile.
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Key Chemical Reactivity: Keto-Enol Tautomerism
A defining characteristic of β-ketonitriles is their existence in a state of equilibrium between two

constitutional isomers, known as tautomers: the keto form and the enol form.[11][12] This

equilibrium, known as keto-enol tautomerism, involves the migration of a proton from the α-

carbon to the carbonyl oxygen, with a corresponding shift of pi electrons.[11]

Keto Form

⇌ Enol Form
 H⁺ or OH⁻
 (Catalyst)

Click to download full resolution via product page

Caption: Keto-Enol Tautomerism Equilibrium of β-Ketonitriles.

For most simple ketones, the equilibrium heavily favors the keto form due to the greater

thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon

double bond.[12] However, in β-dicarbonyl compounds, including β-ketonitriles, the enol form

can be significantly stabilized by two factors:

Conjugation: The C=C double bond of the enol is in conjugation with the nitrile group (C≡N),

creating a more stable, delocalized electron system.

Intramolecular Hydrogen Bonding: In some cases, the enol's hydroxyl proton can form a

hydrogen bond with the nitrogen of the nitrile, creating a stable pseudo-six-membered ring.

This tautomerism is critical to the molecule's reactivity. While the keto form is the predominant

species, reactions often proceed via the nucleophilic enol or enolate form, which can be readily

generated under acidic or basic conditions.[11][12]

Applications in Medicinal Chemistry and
Heterocyclic Synthesis
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The primary value of 5-Methyl-3-oxohexanenitrile in drug development lies in its role as a

versatile intermediate for constructing more complex molecular architectures, particularly

heterocyclic ring systems.

Synthesis of Pyridine Derivatives: A key application for 5-oxohexane nitriles is the synthesis

of substituted pyridines.[3] Through catalytic gas-phase cyclization and dehydrogenation,

these nitriles can be converted into 2-methylpyridines. These pyridine scaffolds are central to

many pharmaceutical agents, including those developed to regulate gastric acid secretion.[3]

Precursor to Dihydropyrimidinones (DHPMs): β-Ketonitriles can be successfully utilized in

multicomponent Biginelli reactions with an aldehyde and urea (or thiourea) to synthesize 5-

cyano-dihydropyrimidinones.[4] DHPMs are a "privileged scaffold" in medicinal chemistry,

with derivatives exhibiting a wide range of biological activities, including calcium channel

modulation, and antiviral and antibacterial properties.

General Heterocyclic Synthesis: The dual functionality of 5-Methyl-3-oxohexanenitrile
allows it to participate in various condensation reactions with binucleophilic reagents to form

other heterocycles like pyrazoles, isoxazoles, and quinolines, which are all prevalent in

modern pharmaceuticals.[1]

Safety and Handling
5-Methyl-3-oxohexanenitrile is classified with the hazard statements H315 (Causes skin

irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g.,

nitrile), safety goggles, and a lab coat.

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact,

immediately flush the affected area with copious amounts of water.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents and strong bases.
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5-Methyl-3-oxohexanenitrile represents a strategically important molecular building block for

chemical and pharmaceutical research. Its structure, defined by the β-ketonitrile functionality,

provides a gateway to a rich field of chemical transformations. A thorough understanding of its

synthesis via Michael addition, its characteristic keto-enol tautomerism, and its spectroscopic

signatures allows researchers to confidently employ this reagent in the synthesis of complex

molecular targets. Its demonstrated utility as a precursor to medicinally relevant heterocyclic

systems ensures its continued relevance in the pipeline of drug discovery and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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